(1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester
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Overview
Description
(1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is particularly valuable in the context of Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester typically involves the reaction of the corresponding boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of automated systems can also help in scaling up the production while maintaining the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions
(1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester into the corresponding alcohol.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions include the corresponding boronic acids, alcohols, and coupled products in the case of Suzuki–Miyaura reactions .
Scientific Research Applications
(1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling reactions, the boronic ester undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypyridine-3-boronic acid pinacol ester: This compound is similar in structure and reactivity, and is used in similar applications.
2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with comparable properties and uses.
Uniqueness
What sets (1-Isopropyl-6-oxo-1,6-dihydropyridazin-3-YL)boronic acid pinacol ester apart is its unique isopropyl and pyridazinone moieties, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex molecules and in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C13H21BN2O3 |
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Molecular Weight |
264.13 g/mol |
IUPAC Name |
2-propan-2-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazin-3-one |
InChI |
InChI=1S/C13H21BN2O3/c1-9(2)16-11(17)8-7-10(15-16)14-18-12(3,4)13(5,6)19-14/h7-9H,1-6H3 |
InChI Key |
CFHPHPIEGOLGCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=O)C=C2)C(C)C |
Origin of Product |
United States |
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